molecular formula C18H16N4O2S2 B2613180 N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895420-12-9

N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No. B2613180
CAS RN: 895420-12-9
M. Wt: 384.47
InChI Key: CRKUWAQMUOUMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” can be analyzed using spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” can be inferred from its molecular structure. For instance, its molecular weight is 384.47. More specific properties like melting point, boiling point, etc., are not available in the retrieved information.

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide and its derivatives are studied for their inhibitory action on human carbonic anhydrase isozymes, specifically hCA I, II, IX, and XII. These enzymes are crucial in various physiological processes, and their inhibition is explored for potential therapeutic applications, particularly in treating tumors associated with hCA IX and XII isoforms. The sulfonamides exhibited low nanomolar inhibition, indicating their potency and potential in medical chemistry and enzyme inhibition studies (Alafeefy et al., 2015).

Anticancer Activity

The compound's derivatives have been synthesized and evaluated for their anticancer activity. A majority of the synthesized compounds showed cytotoxic activity against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. The compounds also demonstrated apoptosis-inducing activity, indicating their potential as anticancer agents. The notable activity against these cell lines and the induction of apoptosis highlight their potential role in cancer treatment and the need for further exploration in anticancer therapy (Żołnowska et al., 2016).

Antimicrobial Activity

Various derivatives of N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial activity against different bacteria and fungi. The research indicates that some of these derivatives exhibit promising antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Hassan, 2013).

Safety and Hazards

The safety and hazards associated with “N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” are not explicitly mentioned in the retrieved information. It is intended for research use only and is not intended for human or veterinary use.

Future Directions

The future directions for research on “N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer properties . Additionally, more research could be done to understand their mechanism of action and to optimize their synthesis process .

Mechanism of Action

properties

IUPAC Name

N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c23-26(24,16-9-5-2-6-10-16)19-12-11-15-13-25-18-20-17(21-22(15)18)14-7-3-1-4-8-14/h1-10,13,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKUWAQMUOUMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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